molecular formula C8H13N3 B12632850 2-Hydrazinyl-5-isopropylpyridine

2-Hydrazinyl-5-isopropylpyridine

Katalognummer: B12632850
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: WZFQDRHUQZXWNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydrazinyl-5-isopropylpyridine is a heterocyclic compound that contains a pyridine ring substituted with a hydrazine group at the 2-position and an isopropyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-isopropylpyridine typically involves the reaction of 2-chloropyridine with hydrazine hydrate under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazine group. The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydrazinyl-5-isopropylpyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo or azoxy compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazine group under basic conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various hydrazone or hydrazide derivatives.

Wissenschaftliche Forschungsanwendungen

2-Hydrazinyl-5-isopropylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Wirkmechanismus

The mechanism of action of 2-Hydrazinyl-5-isopropylpyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The hydrazine group can form covalent bonds with the enzyme, leading to irreversible inhibition. The isopropyl group may enhance the compound’s binding affinity and selectivity for the target enzyme.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydrazinopyridine: Similar structure but lacks the isopropyl group.

    5-Isopropylpyridine: Similar structure but lacks the hydrazine group.

    2-Hydrazinyl-5-methylpyridine: Similar structure with a methyl group instead of an isopropyl group.

Uniqueness

2-Hydrazinyl-5-isopropylpyridine is unique due to the presence of both the hydrazine and isopropyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C8H13N3

Molekulargewicht

151.21 g/mol

IUPAC-Name

(5-propan-2-ylpyridin-2-yl)hydrazine

InChI

InChI=1S/C8H13N3/c1-6(2)7-3-4-8(11-9)10-5-7/h3-6H,9H2,1-2H3,(H,10,11)

InChI-Schlüssel

WZFQDRHUQZXWNH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CN=C(C=C1)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.